(S)-(+)-rolipram

描述

(S)-(+)-Rolipram is a chiral compound known for its role as a selective inhibitor of type 4 cyclic nucleotide phosphodiesterases (PDE4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of depression and inflammation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-rolipram typically involves the resolution of racemic rolipram or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions often include the use of solvents like dichloromethane and reagents such as lithium diisopropylamide (LDA) for deprotonation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques or enantioselective synthesis. The process is optimized to ensure high yield and purity, often employing advanced chromatographic techniques for separation and purification.

化学反应分析

Types of Reactions: (S)-(+)-Rolipram undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

科学研究应用

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective effects of (S)-(+)-rolipram in various models:

- Spinal Cord Injury : Rolipram has demonstrated significant neuroprotection following spinal cord injury (SCI). In a study, intravenous administration of 1.0 mg/kg rolipram within two hours post-injury resulted in improved locomotor function and reduced neuronal damage. The therapeutic window for rolipram was noted to extend up to 48 hours post-injury, indicating its potential for acute treatment protocols .

- Auditory Neuron Viability : Research has shown that rolipram enhances the survival of spiral ganglion neurons (SGN) in vitro. When applied at low concentrations (0.1 nM), rolipram significantly improved SGN viability, suggesting its potential use in preserving auditory function after cochlear implant surgery .

- Cognitive Function : In rodent models of Alzheimer’s disease and diabetes, rolipram treatment has been linked to improved cognitive outcomes. Studies indicate that rolipram enhances synaptic transmission and plasticity while reducing oxidative stress markers .

Clinical Implications

Despite its promising effects, this compound has faced challenges in clinical settings due to adverse side effects such as nausea and vomiting. However, its mechanism of action continues to be explored for potential therapeutic applications:

- Multiple Sclerosis : Initial studies suggest rolipram may reduce cytokine production in multiple sclerosis models, indicating a possible role in managing autoimmune conditions .

- Neurodegenerative Diseases : The compound's ability to improve cognitive function and reduce inflammation positions it as a candidate for further research in neurodegenerative diseases like Alzheimer’s .

Data Summary

The following table summarizes key findings from studies investigating the applications of this compound:

作用机制

(S)-(+)-Rolipram exerts its effects by selectively inhibiting type 4 cyclic nucleotide phosphodiesterases (PDE4), which are enzymes responsible for the degradation of cyclic AMP (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP within cells, leading to various downstream effects such as reduced inflammation and enhanced neuronal signaling .

相似化合物的比较

Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties.

Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis.

Uniqueness: (S)-(+)-Rolipram is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture and other PDE4 inhibitors. Its selectivity for PDE4 and its potential therapeutic applications in neuropsychiatric and inflammatory disorders make it a compound of significant interest in scientific research .

生物活性

(S)-(+)-Rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, rolipram increases intracellular levels of cAMP, which modulates various biological processes including inflammation, neuroprotection, and cancer progression. This article explores the biological activity of this compound through various studies and findings.

This compound functions primarily by preventing the breakdown of cAMP, leading to enhanced signaling through the cAMP-dependent pathways. This action has significant implications in various physiological contexts:

- Neuroprotection : Rolipram has been shown to protect neurons from damage in conditions such as spinal cord injury (SCI) and intracerebral hemorrhage (ICH) by modulating inflammatory responses and promoting cell survival pathways .

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by suppressing Th1 autoimmunity and reducing the release of pro-inflammatory cytokines .

Inhibition of PDE4

Both enantiomers of rolipram, (R)- and (S)-, exhibit similar potencies in inhibiting PDE4, with slight variations in efficacy across different subtypes:

| Enantiomer | PDE4A | PDE4B | PDE4C | PDE4D |

|---|---|---|---|---|

| (R)-rolipram | 5.5 | 5.9 | 6.1 | 5.4 |

| (S)-rolipram | 5.5 | 5.4 | 5.6 | 4.9 |

The pIC50 values indicate that while both enantiomers are effective, (R)-rolipram tends to be more potent across all assays with eudismic ratios ranging from 3 to 5 .

Neuroprotective Studies

Research has demonstrated that rolipram can significantly reduce neuronal apoptosis and enhance neurological function in models of ICH by activating the cAMP/AMPK/SIRT1 signaling pathway . For instance, a study using a mouse model showed that rolipram treatment led to:

- Reduced brain edema

- Decreased blood-brain barrier leakage

- Improved neurological scores

These effects were associated with increased levels of cAMP and upregulation of SIRT1 and AMPK phosphorylation, indicating a protective mechanism against neuronal damage .

Clinical Studies

In clinical settings, rolipram has been evaluated for its efficacy in multiple sclerosis (MS). A phase I/II trial assessed its impact on inflammatory disease activity in MS patients:

| Parameter | Baseline | Rolipram Therapy | Statistical Significance |

|---|---|---|---|

| Contrast-enhancing lesions | 33 patient-months | 55 patient-months | P < 0.01 |

| All adverse events | 10 (3.63/patient/year) | 37 (8.08/patient/year) | P = 0.01 |

| Infections | 2 | 9 | Not significant |

This study indicated that rolipram might effectively modulate immune responses in MS, although the increase in adverse events warrants further investigation .

Cancer Research Implications

Recent findings suggest that rolipram may have additional roles beyond its action on PDE4. It has been shown to down-regulate matrix metalloproteinases (MMP2 and MMP9), which are critical in cancer metastasis . In vitro studies demonstrated that rolipram could alter enzymatic activities related to tumor progression independently of the cAMP-PKA pathway.

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of (S)-(+)-rolipram, and how does it modulate cAMP signaling in experimental models?

this compound selectively inhibits phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cAMP, thereby elevating intracellular cAMP levels. This mechanism enhances cAMP-PKA signaling, which regulates immune responses, neuronal survival, and synaptic plasticity. For example, in spinal cord injury (SCI) models, rolipram’s PDE4 inhibition reduces pro-inflammatory cytokines (e.g., TNF-α) and shifts the Th1/Th2 balance toward anti-inflammatory responses . To validate PDE4 inhibition, researchers often measure cAMP accumulation via ELISA or FRET-based assays in target cells .

Q. How can researchers optimize dosing regimens for this compound in preclinical neuroprotection studies?

Dosing depends on the model and desired pharmacokinetic profile. In rodent SCI studies, 0.5–1.25 mg/kg/day (intraperitoneal) is common, with efficacy tied to sustained cAMP elevation . For neuroinflammatory models like experimental autoimmune neuritis (EAN), twice-daily administration (0.1–0.5 mg/kg) post-symptom onset suppresses IFN-γ and upregulates IL-4 in peripheral nerves . Critical parameters include monitoring plasma half-life (2–4 hours in rodents) and pairing with behavioral or histological endpoints .

Q. What are the key biomarkers to assess this compound’s immunomodulatory effects in vivo?

- Cytokine profiles : Reductions in TNF-α, IFN-γ, and NF-κB in serum or tissue lysates via multiplex assays .

- Immune cell infiltration : Flow cytometry of CD4+/CD8+ T cells in affected tissues (e.g., spinal cord or sciatic nerve) .

- cAMP/PKA activity : Immunoblotting for phosphorylated CREB in neuronal or immune cells .

Advanced Research Questions

Q. How can researchers address contradictions between this compound’s efficacy in animal models vs. clinical trials?

Despite success in EAE and EAN models, rolipram failed in multiple sclerosis (MS) trials due to poor tolerability and increased MRI lesion activity . Methodological considerations:

- Species-specific PDE4 isoforms : Human PDE4D splice variants may respond differently to rolipram than rodent isoforms .

- Dose-limiting side effects : Gastrointestinal toxicity in humans necessitates lower doses than those effective in rodents. Co-administration with anti-emetics or PDE4 subtype-specific inhibitors (e.g., PDE4B vs. PDE4D) may improve tolerability .

- Biomarker discordance : Preclinical studies often prioritize cytokine suppression, while clinical trials rely on MRI or relapse rates, which may not correlate directly .

Q. What experimental strategies enhance this compound’s bioavailability in CNS injury models?

- Nanoparticle encapsulation : Lipid nanocapsules improve rolipram’s brain penetration, reducing required doses by 50% while maintaining neuroprotection in spiral ganglion neuron cultures .

- Combination therapies : Co-administration with pentoxifylline (a non-selective PDE inhibitor) synergistically reduces oxidative stress in diabetic neuropathy models via cAMP/TAC upregulation .

- Blood-brain barrier (BBB) modulation : PET imaging with ¹¹C-rolipram confirms BBB permeability is not P-gp-dependent, but vehicle choice (e.g., ethanol) enhances CNS delivery .

Q. How do enantiomeric differences between (R)-(−)- and this compound impact PDE4 binding and experimental outcomes?

(R)-(−)-rolipram binds PDE4 with 8–15× higher affinity than this compound, as shown by in vitro competition assays and PET imaging in porcine brains . However, this compound may exhibit distinct off-target effects, such as modulating Hedgehog signaling via GLI transcription factor repression in cancer models . Researchers must specify enantiomer purity (e.g., chiral HPLC validation) and correlate binding assays (e.g., SPR or ITC) with functional readouts .

Q. Methodological Considerations

Q. How should researchers design studies to evaluate this compound’s role in cAMP-PKA-mTOR crosstalk?

- Kinase activity profiling : Use phospho-specific antibodies for mTOR substrates (e.g., p70S6K) in rolipram-treated cells .

- Transcriptomic analysis : RNA-seq of neurons or immune cells to identify cAMP-responsive genes (e.g., BDNF, IL-10) .

- Pharmacological inhibition : Co-treatment with PKA inhibitors (e.g., H89) to isolate mTOR-dependent effects .

Q. What in silico approaches predict this compound’s interactions with PDE4 splice variants?

Molecular docking studies (exhaustiveness ≥16) using PDE4B/4D crystal structures (PDB: 1Q9M) identify key binding residues (e.g., Gln-443, Asn-539) and guide mutagenesis experiments . Free-energy perturbation (FEP) calculations further refine binding affinity predictions across isoforms .

Q. Data Contradiction Analysis

Q. Why does this compound show variable efficacy across neurodegenerative vs. autoimmune models?

- Disease-specific PDE4 expression : Alzheimer’s models show upregulated PDE4A in hippocampal neurons, while EAN involves PDE4B in peripheral T cells .

- Dose-response thresholds : Neuroprotection requires sustained cAMP elevation (≥8 hours), whereas immunosuppression occurs at peak concentrations .

- Model limitations : SCI models prioritize axon sparing, while MS trials measure inflammatory relapse rates, complicating direct comparisons .

Q. Key Research Gaps

- PDE4 isoform-specific roles : CRISPR/Cas9 knockout of PDE4B vs. 4D in microglia or astrocytes .

- Long-term safety : Chronic rolipram exposure in non-human primates to assess neurotoxicity or tachyphylaxis .

- Clinical repurposing : Trials for sepsis or HIV-associated neuroinflammation, where cytokine suppression outweighs side-effect risks .

属性

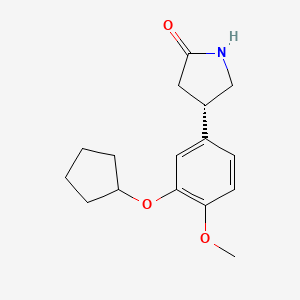

IUPAC Name |

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORMJIFDVBMOB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234634 | |

| Record name | (S)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85416-73-5 | |

| Record name | (+)-Rolipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Rolipram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Rolipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLIPRAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。